molecular formula C26H23NO5 B563447 2-Methyl-2-phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester CAS No. 1076198-56-5

2-Methyl-2-phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester

Cat. No.: B563447
CAS No.: 1076198-56-5
M. Wt: 429.472
InChI Key: FFVSOGRKDYQJKA-UHFFFAOYSA-N
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Description

2-Methyl-2-phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl ring, and an isoindoline-1,3-dione moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester typically involves multiple steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Construction of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of a suitable phthalic anhydride derivative with an amine.

    Coupling Reactions: The final step involves coupling the benzyloxyphenyl derivative with the isoindoline-1,3-dione moiety under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester can undergo various types of chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to form an isoindoline derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

2-Methyl-2-phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester is unique due to its combination of a benzyloxy group, a phenyl ring, and an isoindoline-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-2-methyl-3-(3-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-26(25(30)31-2,27-23(28)21-13-6-7-14-22(21)24(27)29)16-19-11-8-12-20(15-19)32-17-18-9-4-3-5-10-18/h3-15H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSOGRKDYQJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)(C(=O)OC)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724391
Record name Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-56-5
Record name Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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